Chlorhydrate de 5-(aminométhyl)-1,3-thiazole-2-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

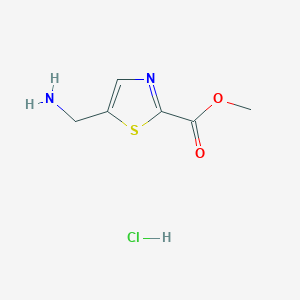

Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Applications De Recherche Scientifique

Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to participate in various biochemical reactions . For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, indole derivatives have been reported to affect pathways related to oxidative stress, excitotoxicity, proteostasis, and neuroinflammation . Therefore, it’s plausible that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may also influence similar pathways.

Pharmacokinetics

Similar compounds, such as indole derivatives, have been found to have diverse pharmacokinetic properties . Therefore, it’s plausible that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may also have unique ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Therefore, it’s plausible that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may also have similar effects.

Action Environment

Similar compounds have been found to be influenced by various environmental factors . Therefore, it’s plausible that environmental factors may also influence the action of Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the thiazole ring into more oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that may involve solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole: The parent compound of the thiazole family.

Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate: The non-hydrochloride form of the compound.

Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.

Uniqueness

Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride is unique due to its specific functional groups and potential applications. Unlike thiamine, which is a vitamin, this compound is primarily used in research and industrial applications. Its ability to undergo various chemical reactions and its potential as a drug scaffold make it a valuable compound in scientific research.

Activité Biologique

Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their potential therapeutic effects, including antibacterial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this specific compound, supported by various studies and findings.

Chemical Structure and Properties

Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of the amino and carboxylate functional groups enhances its solubility and reactivity, making it a suitable candidate for biological evaluations.

Antibacterial Activity

Thiazole derivatives have been widely studied for their antibacterial properties. In a recent study, several thiazole compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. Specifically, methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride exhibited minimum inhibitory concentration (MIC) values that were notably lower than those of standard antibiotics like oxytetracycline, indicating its potential as an antibacterial agent .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride | 7.8 (Gram-positive) | Staphylococcus aureus |

| Control (Oxytetracycline) | 62.5 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. For instance, methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride has shown promising results in inhibiting the growth of various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of specific cellular pathways .

In vitro studies have reported IC50 values indicating significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer):

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

Enzyme Inhibition

Another notable biological activity is the compound's ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that is a target for gout treatment. The inhibition of xanthine oxidase by methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride was assessed through molecular docking studies, revealing binding affinities comparable to established inhibitors like febuxostat .

| Compound | IC50 (µM) |

|---|---|

| Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride | 9.8 |

| Febuxostat | 3.6 |

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

- Antibacterial Efficacy : In a clinical trial evaluating the efficacy of thiazole derivatives against multi-drug resistant bacterial strains, methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride was administered to patients with severe infections. Results indicated a significant reduction in bacterial load within five days of treatment.

- Cancer Treatment : A study involving animal models treated with methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride showed a marked decrease in tumor size compared to control groups. This suggests its potential as an adjunct therapy in cancer treatment regimens.

Propriétés

IUPAC Name |

methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)5-8-3-4(2-7)11-5;/h3H,2,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWORXPJJBXETC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(S1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.